molecular formula C17H23ClN2OS B2618741 2-(2-Chlorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one CAS No. 2320179-24-4

2-(2-Chlorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No. B2618741
CAS RN: 2320179-24-4
M. Wt: 338.89
InChI Key: IEVNNLHBTBZULV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one, also known as CTH or CT-3, is a synthetic compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential therapeutic applications in various medical fields.

Mechanism Of Action

2-(2-Chlorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one acts on the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. It enhances the binding of GABA to the receptor, which results in the inhibition of neuronal activity.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one has been shown to have several biochemical and physiological effects, including the reduction of inflammation, pain, and anxiety. It also has anticonvulsant effects and has been shown to reduce the severity and frequency of seizures.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(2-Chlorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for the GABA-A receptor, which makes it a useful tool for studying the receptor's function. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the study of 2-(2-Chlorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one. One potential application is in the treatment of epilepsy, where it has shown promising results in animal models. Another potential application is in the treatment of anxiety disorders, where it has been shown to have anxiolytic effects. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Chlorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one and to explore its potential therapeutic applications in other medical fields.

Synthesis Methods

The synthesis of 2-(2-Chlorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one involves the reaction of 2-amino-2-chlorobenzophenone with 3,4-tetrahydrothiophene in the presence of sodium hydride and acetic acid. The resulting product is then reacted with diazepam to form 2-(2-Chlorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one has been studied for its potential therapeutic applications in various medical fields, including neurology, psychiatry, and oncology. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and anticonvulsant properties.

properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2OS/c18-16-5-2-1-4-14(16)12-17(21)20-8-3-7-19(9-10-20)15-6-11-22-13-15/h1-2,4-5,15H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVNNLHBTBZULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=CC=CC=C2Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one

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